2-acetyl-3H-benzo[f]chromen-3-one structure and properties
2-acetyl-3H-benzo[f]chromen-3-one structure and properties
An In-Depth Technical Guide to 2-acetyl-3H-benzo[f]chromen-3-one: Structure, Properties, and Applications
Introduction
Within the vast landscape of heterocyclic chemistry, the coumarin scaffold stands out for its privileged structure, appearing in numerous natural products and synthetic molecules with significant biological and photophysical properties.[1] An important derivative of this class is 2-acetyl-3H-benzo[f]chromen-3-one, a fused heterocyclic system where a benzene ring is annulated to the coumarin core. Also known by synonyms such as 3-acetylbenzo[f]coumarin or its research abbreviation 2AHBC, this compound has emerged as a subject of intense scientific interest.[2][3]
This guide, prepared for researchers, medicinal chemists, and drug development professionals, provides a comprehensive overview of 2-acetyl-3H-benzo[f]chromen-3-one. We will delve into its fundamental structure and physicochemical properties, explore its reactivity as a versatile synthetic intermediate, and detail its current and potential applications, particularly in antimicrobial and anticancer research. The narrative is designed not merely to present data, but to offer insights into the causality behind its chemical behavior and biological significance, reflecting a field-proven perspective.
Molecular Structure and Identification
The foundational step in understanding the potential of any chemical entity is the unambiguous confirmation of its structure. 2-acetyl-3H-benzo[f]chromen-3-one is a polycyclic aromatic compound featuring a chromen-3-one (coumarin) nucleus fused with a naphthalene system. The key functional group, an acetyl moiety at the C2 position, is crucial to its reactivity and subsequent synthetic utility.
The structural identity of the compound is well-established and cataloged across major chemical databases.
| Identifier | Value | Source |
| IUPAC Name | 2-acetylbenzo[f]chromen-3-one | [3] |
| CAS Number | 727-80-0 | [2][3] |
| Molecular Formula | C₁₅H₁₀O₃ | [2][3] |
| Molecular Weight | 238.24 g/mol | [2] |
| Canonical SMILES | CC(=O)C1=CC2=C(C=CC3=CC=CC=C32)OC1=O | [3] |
| InChI Key | UAMPJVJAALGMNG-UHFFFAOYSA-N | [3] |
Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's physical and spectroscopic characteristics is paramount for its application in synthesis, biological assays, and materials science.
Physical Properties
2-acetyl-3H-benzo[f]chromen-3-one is typically a solid at room temperature. Its solubility profile is critical for experimental design; it is soluble in common organic solvents such as dimethyl sulfoxide (DMSO), acetonitrile (ACN), and 1,4-dioxane, which are frequently used as vehicles for biological testing and spectroscopic analysis.[4][5]
Spectroscopic Profile
Spectroscopic methods provide the definitive fingerprint for structural confirmation and offer insights into the electronic environment of the molecule.
UV-Visible Absorption and Fluorescence Spectroscopy
The extended π-conjugated system of the benzo[f]coumarin core endows the molecule with intrinsic fluorescent properties, making it a fluorophore.[4] Its absorption and emission characteristics are sensitive to the polarity of the solvent environment, a phenomenon attributable to the dipole-dipole interactions between the solute and solvent molecules, which are more pronounced in the excited state.[4]
A significant area of research has been the investigation of its fluorescence quenching behavior.[4][5][6] Studies with aniline as a quencher have demonstrated an efficient reduction in fluorescence intensity. The mechanism is predominantly static quenching, where a non-fluorescent ground-state complex is formed between the fluorophore (2AHBC) and the quencher (aniline). This behavior is well-described by the sphere of action model, which posits that fluorescence is quenched instantaneously if a quencher molecule resides within a certain volume around the fluorophore at the moment of excitation.[4][6]
| Solvent System | Excitation (λ_exi) | Emission (λ_emi) |
| 100% Acetonitrile (ACN) | 379 nm | 456 nm |
| 80% ACN + 20% 1,4-Dioxane | 375 nm | 450 nm |
| 60% ACN + 40% 1,4-Dioxane | 375 nm | 447 nm |
| 40% ACN + 60% 1,4-Dioxane | 375 nm | 443 nm |
| 20% ACN + 80% 1,4-Dioxane | 375 nm | 440 nm |
| 100% 1,4-Dioxane (DXN) | 380 nm | 420.5 nm |
| Data sourced from ACS Omega, 2022.[4] |
Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable tools for confirming the molecular structure.[7] The ¹H NMR spectrum would characteristically show signals in the aromatic region corresponding to the protons on the fused ring system and a singlet in the aliphatic region for the acetyl methyl protons. Similarly, the ¹³C NMR spectrum would reveal distinct signals for the carbonyl carbons of the lactone and acetyl groups, in addition to the aromatic and olefinic carbons. While specific spectral data for the parent compound is dispersed, analysis of its derivatives confirms these patterns.[1][8]
Infrared (IR) spectroscopy complements NMR by identifying key functional groups. The spectrum of 2-acetyl-3H-benzo[f]chromen-3-one is expected to show strong absorption bands corresponding to the C=O stretching vibrations of the α,β-unsaturated lactone and the acetyl ketone, typically in the range of 1650-1750 cm⁻¹. Aromatic C=C stretching vibrations would also be prominent.
Synthesis and Chemical Reactivity
The true power of 2-acetyl-3H-benzo[f]chromen-3-one lies in its role as a versatile synthetic intermediate. Its value stems from the presence of multiple reactive sites—namely the acetyl group and the activated double bond within the pyrone ring—that allow for straightforward chemical modification.
Synthetic Pathways
The synthesis of the core benzo[f]coumarin scaffold can be achieved through established organic reactions like the Pechmann or Knoevenagel condensations.[7] The title compound is typically prepared via literature-reported methods, which are robust and allow for its fresh synthesis as needed for experimental work.[4][5]
Role as a Versatile Synthetic Intermediate
The acetyl group is a particularly useful handle for building molecular complexity. It can readily participate in a variety of condensation reactions. A prime example is the Claisen-Schmidt condensation , where it reacts with an aldehyde (e.g., 4-hydroxybenzaldehyde) in a basic medium to form a benzo[f]coumarin chalcone.[7] These chalcones are themselves valuable precursors for synthesizing a diverse array of heterocyclic systems.
Furthermore, the compound can react with reagents like dimethylformamide dimethyl acetal (DMFDMA) to yield enaminone derivatives, which are also powerful intermediates for further chemical transformations.[9]
Caption: Synthetic utility of 2-acetyl-3H-benzo[f]chromen-3-one.
Applications in Research and Drug Development
The unique structural and photophysical properties of 2-acetyl-3H-benzo[f]chromen-3-one and its derivatives have positioned them as promising candidates in several research fields.
Antimicrobial Research
The parent compound has demonstrated notable in vitro antibacterial activity.[4][5] This intrinsic bioactivity makes its scaffold a compelling starting point for the development of new antimicrobial agents.
Summary of In Vitro Antibacterial Activity
| Bacterial Strain | Type | Result |
| Micrococcus luteus | Gram-positive | Active |
| Bacillus cereus | Gram-positive | Active |
| Bacillus subtilis | Gram-positive | Active |
| Staphylococcus aureus | Gram-positive | Active |
| Escherichia coli | Gram-negative | Active |
| Salmonella typhimurium | Gram-negative | Active |
| Pseudomonas aeruginosa | Gram-negative | Active |
| Klebsiella pneumoniae | Gram-negative | Active |
| Data from in vitro studies reported in ACS Omega, 2022.[4][5] |
Experimental Protocol: Agar Well Diffusion Assay for Antibacterial Screening
This protocol provides a self-validating system for assessing the antibacterial efficacy of the compound.
-
Culture Preparation: Prepare 24-hour broth cultures of the desired bacterial pathogens (e.g., from MTCC or NCIM repositories).[4][5]
-
Inoculation: Uniformly spread-plate the pathogenic cultures onto the surface of sterile nutrient agar plates. The goal is to create a confluent lawn of bacterial growth.
-
Well Creation: Use a sterile cork borer to create uniform wells (e.g., 6 mm diameter) in the inoculated agar plates.
-
Compound Loading: Prepare a stock solution of 2-acetyl-3H-benzo[f]chromen-3-one in a suitable solvent like DMSO (e.g., 5 mg/mL).[4][5] Aseptically load a precise volume (e.g., 100 µL) of the compound solution into each well.
-
Controls:
-
Positive Control: Load a well with a standard antibiotic to validate the sensitivity of the bacterial strain.
-
Negative Control: Load a well with the solvent (DMSO) alone to ensure it has no inhibitory effect.
-
-
Incubation: Allow the compound to diffuse into the agar for a short period at room temperature, then incubate the plates at 35 ± 2 °C for 24 hours.[4][5]
-
Data Analysis: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is prevented) in millimeters. A larger diameter indicates greater antibacterial activity.
Anticancer and Therapeutic Potential
The benzo[f]coumarin scaffold is actively being explored for its therapeutic applications. Derivatives have shown promise as anticancer agents, and 2-acetyl-3H-benzo[f]chromen-3-one serves as a key starting material in their synthesis.[2][7] The proposed mechanism of action for many furanocoumarins involves the induction of cell cycle arrest and programmed cell death (apoptosis).[7]
Beyond oncology, this scaffold has been used to develop inhibitors of acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases like Alzheimer's. This highlights the chemical tractability of the core structure for generating targeted therapeutic agents.
Caption: Drug discovery workflow starting from the title compound.
Fluorescent Probe Applications
The intrinsic fluorescence of 2-acetyl-3H-benzo[f]chromen-3-one makes it a candidate for development into fluorescent probes. Its sensitivity to the local environment, demonstrated by the solvatochromic shifts in its emission spectra, can be harnessed to design sensors for specific analytes or to visualize cellular components through fluorescence microscopy.
Safety and Handling
As with any laboratory chemical, proper safety protocols must be observed when handling 2-acetyl-3H-benzo[f]chromen-3-one.
-
Hazard Identification: The compound is associated with the following hazard statements:
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Recommended Precautions:
-
Handle only in a well-ventilated area or a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust or vapors.
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Prevent contact with skin and eyes.
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Conclusion
2-acetyl-3H-benzo[f]chromen-3-one is more than just another heterocyclic compound; it is a multifunctional molecule with significant proven value and future potential. Its well-defined structure, interesting photophysical properties, and, most importantly, its chemical versatility make it a cornerstone for synthetic and medicinal chemistry research. From its demonstrated antimicrobial activity to its role as a scaffold for developing next-generation therapeutics and fluorescent probes, this compound offers a rich platform for scientific exploration. Future research will likely focus on expanding the library of its derivatives, conducting deeper mechanistic studies into its biological activities, and translating its potential into tangible applications in medicine and materials science.
References
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Investigation of the Fluorescence Turn-off Mechanism, Genome, Molecular Docking In Silico and In Vitro Studies of 2-Acetyl-3H-benzo[f]chromen-3-one. ACS Omega. [Link]
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Boosting 3H-Benzo[f]chromen-3-one Chalcone with Anti-inflammatory Drugs: Synthesis, Characterization, and Evaluation of Cytotoxicity and Antimicrobial Activity. ResearchGate. [Link]
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Investigation of the Fluorescence Turn-off Mechanism, Genome, Molecular Docking In Silico and In Vitro Studies of 2-Acetyl-3H-benzo[f]chromen-3-one. PubMed Central. [Link]
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An Efficient Synthesis of Functionalized 2-(Heteroaryl)-3H-benzo[f]chromen-3-ones and Antibacterial Evaluation. ResearchGate. [Link]
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Crystal structure of 3-(benzo[d]thiazol-2-yl)-6-methyl-2H-chromen-2-one. IUCr. [Link]
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Bimolecular fluorescence quenching reactions of the biologically active coumarin composite 2-acetyl-3H-benzo[f]chromen-3-one in different solvents. PubMed. [Link]
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Developments of coumarinanalogues from 2-acetyl-benzo[f]chromen-3-one. University of Benghazi DSpace Repository. [Link]
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